{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
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Overview
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is particularly significant in the fields of drug discovery and development due to its unique structural properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and quinoline-2-carboxylic acid.
Formation of Intermediate: The 4-bromobenzylamine is reacted with a suitable protecting group to form a protected amine intermediate.
Coupling Reaction: The protected amine intermediate is then coupled with quinoline-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide), thiourea in ethanol.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for further investigation in biochemical assays.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic effects. It is being investigated for its ability to interact with biological targets that are relevant to various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, which are being studied for their potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- {[(4-Chlorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
- {[(4-Fluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
- {[(4-Methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
Uniqueness
Compared to its analogs, {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-5-13(6-9-15)11-21-18(23)12-25-19(24)17-10-7-14-3-1-2-4-16(14)22-17/h1-10H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRDLKOWAYRPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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